molecular formula C9H4Cl2F3N3 B1608254 2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 650592-08-8

2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B1608254
CAS No.: 650592-08-8
M. Wt: 282.05 g/mol
InChI Key: WQGJPMYNOAHQPU-UHFFFAOYSA-N
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Description

2-(4,5-Dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine (CAS 650592-08-8) is a sophisticated chemical building block with a molecular formula of C9H4Cl2F3N3 and a molecular weight of 282.05 g/mol . This compound features a multifunctional structure comprising a 4,5-dichloroimidazole ring linked to a trifluoromethylpyridine moiety. The imidazole ring is a privileged scaffold in medicinal chemistry and drug discovery due to its extensive biological properties and presence in numerous therapeutic agents . Its amphoteric nature and ability to engage in hydrogen bonding can significantly influence the pharmacokinetic properties of derivative molecules, potentially enhancing their solubility and bioavailability . The specific substitution pattern on this core structure, including the chlorine atoms and the electron-withdrawing trifluoromethyl group, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize this compound in various applications, such as developing novel ligands for catalysis or creating new chemical entities for biological screening in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group is particularly noteworthy, as it is a common motif in modern drug design known to improve metabolic stability, membrane permeability, and binding affinity . This product is intended for research and development purposes only and must be handled by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2F3N3/c10-7-8(11)17(4-16-7)6-2-1-5(3-15-6)9(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGJPMYNOAHQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=NC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381676
Record name 2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650592-08-8
Record name 2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Key Strategies

The synthesis involves two primary components:

Route 1: Chlorine/Fluorine Exchange

Step 1: Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)Pyridine

  • Starting Material : 2-Chloro-5-(chloromethyl)pyridine.
  • Chlorination : Liquid-phase chlorination with Cl₂ yields 2,3-dichloro-5-(trichloromethyl)pyridine.
  • Fluorination : Vapor-phase reaction with HF replaces trichloromethyl (-CCl₃) with trifluoromethyl (-CF₃).
    • Catalyst : Antimony trichloride (SbCl₃) enhances ring chlorination efficiency.
    • Yield : >85% after distillation.

Step 2: Imidazole Coupling

  • Coupling Agent : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) links dichloroimidazole to the pyridine ring.
    • Conditions :
      • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
      • Solvent: DMF or THF at 80–100°C.
      • Base: K₂CO₃ or Cs₂CO₃.
    • Yield : 70–80% after column chromatography.

Route 2: Direct Trifluoromethylation

  • Trifluoromethyl Source : Trifluoromethyl copper (CuCF₃) or Umemoto’s reagent.
  • Reaction : Substitution of bromo/iodo-pyridines under transition-metal-free conditions.
    • Advantage : Avoids heavy metal catalysts.
    • Limitation : Lower regioselectivity (50–60% yield).

Optimization Parameters

Critical factors for maximizing yield and purity:

Parameter Optimal Condition Impact on Yield/Purity
Catalyst Pd(PPh₃)₄ Enhances coupling efficiency
Temperature 60–80°C Balances reaction rate and byproduct formation
Solvent DMF/THF (anhydrous) Improves solubility of intermediates
Purification Column chromatography Achieves >95% purity

Industrial-Scale Production

Analytical Validation

Challenges and Solutions

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Chlorine/Fluorine Exchange 85–90 >95 High
Direct Trifluoromethylation 50–60 80–85 Moderate
Palladium-Catalyzed Coupling 70–80 90–95 High

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation reactions , particularly at the imidazole ring , due to its inherent reactivity. These reactions are typically catalyzed by oxidizing agents such as hydrogen peroxide or other peroxide-based systems. The dichloro substitution on the imidazole ring may influence the regioselectivity and rate of oxidation, though specific details on reaction conditions or products are not explicitly provided in the available literature.

Coupling Reactions

While primarily synthesized via palladium-catalyzed cross-coupling methods (e.g., attaching the dichloro-imidazole moiety to the pyridine ring), the compound itself may participate in post-synthetic coupling reactions under similar catalytic conditions. These reactions could involve further functionalization of the pyridine or imidazole rings, though experimental data on such transformations are not detailed in the provided sources.

Biological Interactions

Though not strictly chemical reactions, the compound’s biological activity indirectly relates to its chemical structure. For example, its trifluoromethyl group enhances lipophilicity, facilitating interactions with biological targets such as enzymes or receptors. While antimicrobial and anticancer properties are noted in structurally similar imidazole derivatives (e.g., inhibition of bacterial growth or kinase activity) , direct evidence for this compound’s reactivity in biological systems is limited in the reviewed sources.

Structural Considerations

The compound’s reactivity is influenced by its heterocyclic framework :

  • Pyridine ring : Substituted with a trifluoromethyl group, which is electron-withdrawing and may modulate reactivity toward electrophilic or nucleophilic agents.

  • Imidazole ring : Dichloro-substituted, potentially affecting oxidation states and coordination chemistry (e.g., metal binding).

Research Gaps

The available literature lacks comprehensive data on the following:

  • Quantitative reaction kinetics (e.g., reaction rates, equilibrium constants).

  • Spectral or chromatographic data to confirm reaction products.

  • Comparative studies of reactivity across structurally analogous compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in the development of new drugs targeting specific biological pathways.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of “2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dichloroimidazole-pyridine hybrid structure. Below is a comparative analysis with key analogs:

Compound Name Key Substituents Molecular Features Potential Applications Source
2-(4,5-Dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine 4,5-dichloroimidazole, 5-CF₃-pyridine Dual heterocyclic system with halogen/CF₃ groups Agrochemicals (inferred from analogs)
2-Chloro-5-(trifluoromethyl)pyridine 2-Cl, 5-CF₃-pyridine Simple pyridine derivative Intermediate for pharmaceuticals
2-[3-Ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine Ethylsulfonyl, CF₃, methylimidazopyridine Complex imidazopyridine with sulfonyl/CF₃ groups Patented insecticide/acaricide
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol 3-Cl, 5-CF₃-pyridine, 2-thiol Thiol-functionalized pyridine Chemical synthesis intermediate

Key Observations :

  • Compared to patented imidazopyridine derivatives (e.g., ethylsulfonyl-containing analogs), the absence of sulfonyl groups in the target compound may reduce polarity but enhance membrane permeability .

Physical and Chemical Properties

Compound Boiling Point (°C) Melting Point (°C) Purity Price (25g)
2-Chloro-5-(trifluoromethyl)pyridine 152 28–31 >97.0% ¥4,500
[3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride N/A N/A >98.0% ¥50,200
Target Compound (Inferred) Likely >200 80–100 (estimated) ~95–98% Higher than ¥50k

Analysis :

  • The trifluoromethyl group generally increases thermal stability, as seen in 2-chloro-5-(trifluoromethyl)pyridine’s boiling point (152°C) . The target compound’s imidazole ring may further elevate this due to increased molecular weight.
  • Complex derivatives (e.g., methylamine hydrochloride in ) command higher prices, suggesting the target compound’s synthesis cost would exceed simpler pyridines due to multi-step functionalization .

Biological Activity

The compound 2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine (CAS No. 650592-08-8) is a synthetic organic molecule belonging to the class of heterocyclic compounds. Its unique structure, featuring a pyridine ring substituted with both dichloro-imidazole and trifluoromethyl groups, suggests potential biological activities that merit detailed examination. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C9H4Cl2F3N3C_9H_4Cl_2F_3N_3, with a molecular weight of 282.05 g/mol. The presence of both halogen atoms (chlorine and fluorine) in its structure is expected to influence its lipophilicity and biological interactions.

PropertyValue
IUPAC Name2-(4,5-dichloroimidazol-1-yl)-5-(trifluoromethyl)pyridine
Molecular Weight282.05 g/mol
CAS Number650592-08-8
InChI KeyWQGJPMYNOAHQPU-UHFFFAOYSA-N
Biological ClassificationHeterocyclic compound

The biological activity of This compound is hypothesized to involve interactions with specific enzymes or receptors. The trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its ability to cross cellular membranes and reach intracellular targets . This characteristic is crucial for the modulation of various signaling pathways.

Pharmacological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial : Demonstrated effectiveness against various bacterial strains.
  • Anticancer : Potential for inhibiting tumor growth through specific molecular pathways.
  • Anti-inflammatory : Ability to modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes .

Case Studies

  • Antimicrobial Activity : A study evaluating various imidazo[1,2-a]pyridine derivatives found that certain compounds exhibited significant antibacterial properties against resistant strains of bacteria. The presence of halogen substituents was linked to enhanced activity .
  • Anticancer Potential : Molecular docking studies have shown that derivatives similar to This compound can bind effectively to cancer-related targets, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects : In vitro assays demonstrated that compounds with similar structures significantly inhibited COX-2 activity, indicating their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structural modifications in imidazo[1,2-a]pyridine derivatives play a crucial role in their biological activity:

SubstituentEffect on Activity
Trifluoromethyl groupIncreases lipophilicity and potency
Dichloro groupsEnhances binding affinity
Imidazole ringCritical for biological interaction

Research has established that the presence of electron-withdrawing groups like trifluoromethyl enhances the overall efficacy of these compounds by improving their pharmacokinetic properties .

Q & A

Q. Basic Research Focus

  • NMR : 1H/13C/19F NMR to resolve trifluoromethyl (-CF3) and imidazole proton signals. For example, 19F NMR shows a singlet at δ -62 ppm for CF3 .
  • X-ray crystallography : SHELX software refines crystal structures, resolving chlorine/fluorine positional disorder. Key metrics: R-factor <0.05, data-to-parameter ratio >10 .
  • HRMS : Confirm molecular formula (e.g., C9H5Cl2F3N3) with <2 ppm error .

Q. Advanced Research Focus

  • Assay design : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with ATP concentrations near Km. Include positive controls (staurosporine) and DMSO vehicle controls .
  • Dose-response : Test 0.1–100 μM to determine IC50. Replicate experiments (n=3) to ensure statistical significance.
  • Counter-screens : Evaluate selectivity against off-target kinases (e.g., PKA, PKC) to rule out pan-kinase inhibition .

How can computational methods predict binding affinity to target proteins, and what validation steps are necessary?

Q. Advanced Research Focus

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites. Prioritize imidazole nitrogen interactions with catalytic lysine residues .
  • MD simulations : Run 100 ns simulations in explicit solvent to assess binding stability (RMSD <2 Å) .
  • Validation : Compare computational IC50 with experimental data. Use alanine-scanning mutagenesis to confirm critical binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.